molecular formula C5H7N3OS B8815555 N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 13053-83-3

N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B8815555
CAS RN: 13053-83-3
M. Wt: 157.20 g/mol
InChI Key: HMDCHERSTWNDPG-UHFFFAOYSA-N
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Patent
US05654322

Procedure details

To a mixture of toluene (20 ml) and triethylamine(2.63 g) was added 2-amino-5- methyl-1,3,4-thiadiazole (3.0 g) and acetic anhydride (3.2 g). The mixture was heated under reflux for 2.5 hours. After cooling, the precipitated solid was filtrated, washed with water and dried. The title compound(3.65 g) was obtained.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[NH2:8][C:9]1[S:10][C:11]([CH3:14])=[N:12][N:13]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>C(N(CC)CC)C>[C:15]([NH:8][C:9]1[S:10][C:11]([CH3:14])=[N:12][N:13]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.63 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC=1SC(=NN1)C
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=NN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.